

# DL-Erythro Sphinganine (d20:0): A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *DL-Erythro sphinganine (d20:0)*

Cat. No.: *B15601185*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **DL-Erythro sphinganine (d20:0)**, a critical long-chain sphingoid base. This document outlines its chemical identity, including its CAS number and synonyms, and delves into its biological significance and methodologies for its study.

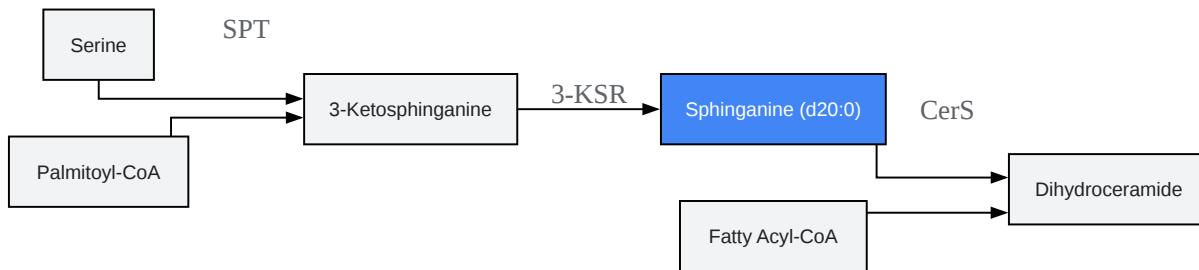
## Core Chemical and Physical Data

**DL-Erythro sphinganine (d20:0)** is a racemic mixture of the naturally occurring D-erythro sphinganine (d20:0) and the synthetic L-erythro sphinganine (d20:0).<sup>[1][2]</sup> The D-erythro enantiomer is a key intermediate in the sphingolipid metabolic pathway.<sup>[3]</sup>

| Identifier                    | Value                                                                   | Reference    |
|-------------------------------|-------------------------------------------------------------------------|--------------|
| Chemical Name                 | DL-Erythro-2-amino-1,3-eicosanediol                                     |              |
| Synonyms                      | C20 DL-erythro Sphinganine,<br>DL-erythro Dihydrosphingosine<br>(d20:0) | [4]          |
| Molecular Formula             | C <sub>20</sub> H <sub>43</sub> NO <sub>2</sub>                         | [3][5][6][7] |
| Molecular Weight              | 329.56 g/mol                                                            | [3][5][6][8] |
| CAS Number (D-Erythro Isomer) | 24006-62-0                                                              | [3][5][6][8] |

Synonyms for the D-Erythro Isomer include:

- D-erythro-C20-Dihydrosphingosine[3][8]
- Eicosasphinganine[3][9]
- D-erythro-Sphinganine C20[3]
- Sphinganine-C20[8]
- dihydrosphingosine (C20 base)[6]


## Biological Significance and Signaling Pathways

Sphinganine and its derivatives are fundamental components of cellular membranes and are implicated in various signaling pathways that regulate critical cellular processes such as proliferation, differentiation, and apoptosis.[10]

Sphinganine (d20:0) is a precursor in the de novo biosynthesis of ceramides and other complex sphingolipids. The general pathway involves the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine is subsequently acylated to form dihydroceramide, a direct precursor to ceramides.

While specific signaling pathways detailing the unique roles of the d20:0 variant are less characterized than its d18:0 counterpart, it is established that long-chain sphinganines can inhibit protein kinase C (PKC), a crucial family of enzymes in signal transduction.[10]

Below is a simplified representation of the initial steps of the de novo sphingolipid biosynthesis pathway leading to dihydroceramide.



[Click to download full resolution via product page](#)

Caption: De novo sphingolipid biosynthesis pathway.

## Experimental Protocols

### Quantification of Sphinganine (d20:0) by Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the quantitative analysis of plant sphingolipid long-chain bases, including sphinganine (d20:0), involves GC-MS.[5]

Methodology:

- **Lipid Extraction:** Total lipids are extracted from the sample using a chloroform:methanol solvent system.
- **Saponification:** The extracted lipids are subjected to strong alkaline hydrolysis to release the sphingoid bases from their complex forms.
- **Derivatization:** The free sphingoid bases are then derivatized, for example, by silylation, to increase their volatility for GC analysis.

- GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column suitable for lipid analysis. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
- Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

## In Vitro Protein Kinase C (PKC) Inhibition Assay

The inhibitory effect of sphinganine on PKC activity can be assessed using an in vitro kinase assay.[\[10\]](#)

Methodology:

- Enzyme and Substrate Preparation: Purified recombinant PKC isoenzymes and a suitable peptide substrate are prepared in a kinase reaction buffer.
- Inhibitor Incubation: Varying concentrations of sphinganine (solubilized in an appropriate vehicle, such as DMSO) are pre-incubated with the PKC enzyme.
- Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g.,  $[\gamma^{32}\text{P}]\text{ATP}$ ).
- Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the incorporation of the phosphate group into the substrate is measured. This can be done by capturing the phosphorylated substrate on a membrane and quantifying the radioactivity using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each sphinganine concentration, and the  $\text{IC}_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

## Conclusion

**DL-Erythro sphinganine (d20:0)** is a valuable tool for researchers investigating the intricate roles of sphingolipids in cellular physiology and pathology. Its function as a metabolic

intermediate and a modulator of key signaling enzymes like PKC underscores its importance in drug discovery and development. The methodologies outlined in this guide provide a foundation for the precise quantification and functional characterization of this and other related sphingoid bases.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-Erythro sphinganine (d20:0) | axonscientific.com [axonscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sphinganine (d20:0) powder Avanti Polar Lipids [sigmaaldrich.com]
- 6. Sphinganine (d20:0) - Creative Enzymes [creative-enzymes.com]
- 7. larodan.com [larodan.com]
- 8. D-ERYTHRO-C20-DIHYDROSPHINGOSINE | 24006-62-0 [chemicalbook.com]
- 9. larodan.com [larodan.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [DL-Erythro Sphinganine (d20:0): A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601185#dl-erythro-sphinganine-d20-0-cas-number-and-synonyms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)